![molecular formula C32H24N6O2 B14146272 N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide CAS No. 547751-48-4](/img/structure/B14146272.png)
N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenyldiazenyl groups attached to a benzene-1,2-dicarboxamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the phenyldiazenyl groups through a diazotization reaction, followed by coupling with aniline derivatives. The final step involves the formation of the benzene-1,2-dicarboxamide core through a condensation reaction with phthalic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide .
化学反应分析
Types of Reactions
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a dye and in the development of biosensors.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide involves its interaction with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its functionality in materials science and biological systems .
相似化合物的比较
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with pyridine groups instead of phenyldiazenyl groups.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Contains pyridyl groups and is used in coordination chemistry.
Uniqueness
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide is unique due to its phenyldiazenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific redox behavior and molecular interactions .
属性
CAS 编号 |
547751-48-4 |
|---|---|
分子式 |
C32H24N6O2 |
分子量 |
524.6 g/mol |
IUPAC 名称 |
1-N,2-N-bis(4-phenyldiazenylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C32H24N6O2/c39-31(33-23-15-19-27(20-16-23)37-35-25-9-3-1-4-10-25)29-13-7-8-14-30(29)32(40)34-24-17-21-28(22-18-24)38-36-26-11-5-2-6-12-26/h1-22H,(H,33,39)(H,34,40) |
InChI 键 |
RTNUNGZJUVBVEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
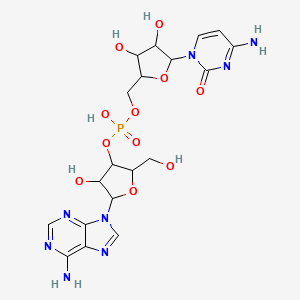
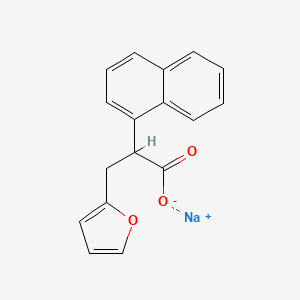
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
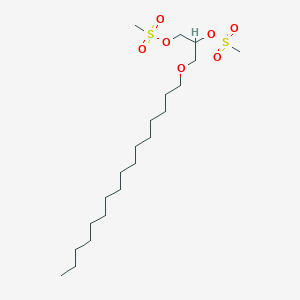
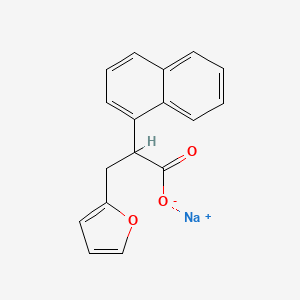
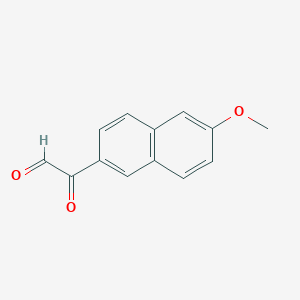

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)


